1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
CAS No.: 1105217-05-7
Cat. No.: VC6622475
Molecular Formula: C21H21N5O
Molecular Weight: 359.433
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105217-05-7 |
|---|---|
| Molecular Formula | C21H21N5O |
| Molecular Weight | 359.433 |
| IUPAC Name | 1-(6-phenylpyridazin-3-yl)-N-pyridin-3-ylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C21H21N5O/c27-21(23-18-7-4-12-22-15-18)17-10-13-26(14-11-17)20-9-8-19(24-25-20)16-5-2-1-3-6-16/h1-9,12,15,17H,10-11,13-14H2,(H,23,27) |
| Standard InChI Key | VNXRNBFXILBERD-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three aromatic systems:
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A piperidine ring at position 4, functionalized with a carboxamide group.
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A pyridazine ring substituted at position 6 with a phenyl group.
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A pyridin-3-yl group linked via an amide bond to the piperidine nitrogen.
The IUPAC name, , reflects this arrangement. Its SMILES notation () and InChIKey () further delineate connectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 359.433 | |
| CAS Registry Number | 1105217-05-7 | |
| PubChem CID | 30866632 |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves multi-step organic reactions, typical of pyridazine derivatives :
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Piperidine Ring Formation: Cyclization of appropriate precursors (e.g., δ-amino ketones) under acidic or basic conditions.
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Pyridazine Construction: Condensation of 1,4-diketones with hydrazines, followed by dehydrogenation to form the pyridazine core .
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Functionalization:
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Introduction of the phenyl group at position 6 via Suzuki-Miyaura coupling.
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Amide bond formation between the piperidine carboxamide and pyridin-3-amine using carbodiimide-based coupling agents.
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Challenges and Solutions
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Regioselectivity: The pyridazine ring’s electronic asymmetry necessitates careful control during substitution reactions. Microwave-assisted synthesis has been proposed to enhance yield and selectivity .
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Solubility Limitations: While solubility data remain unpublished, structural analogs (e.g., 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide) suggest that fluorination or methylene spacers may improve aqueous solubility .
Biological Activity and Mechanistic Insights
Table 2: Structural Analogs and Modifications
The absence of a methylene linker in the target compound (vs. and ) may reduce steric hindrance, favoring target engagement.
Future Research Directions
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Synthetic Optimization: Exploring greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
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ADMET Profiling: Systematic studies on absorption, distribution, and toxicity to guide lead optimization.
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Target Deconvolution: High-throughput screening against kinase or GPCR libraries to identify primary targets.
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